(R)-(+)-3-Chloro-1-phenyl-1-propanol

Biocatalysis Chiral Resolution Enantiomeric Excess

Achieving high-yield, cost-effective synthesis of single-enantiomer antidepressants like (R)-tomoxetine relies on chirally pure starting materials. Racemic or wrong-enantiomer feedstocks introduce costly, low-yielding resolution steps, increasing process mass intensity. - Direct Chiral Precursor: Preserves (R)-stereochemistry in fluoxetine and atomoxetine APIs, eliminating downstream chiral resolution. - High Enantiomeric Purity: Available at >99% ee, ensuring final APIs meet stringent pharmacopeial specifications. - Green Chemistry Benchmark: Industrially demonstrated at 161 g/L via engineered carbonyl reductase, enabling cleaner, scalable biocatalytic manufacturing.

Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
CAS No. 100306-33-0
Cat. No. B030598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-3-Chloro-1-phenyl-1-propanol
CAS100306-33-0
Synonyms(αR)-α-(2-Chloroethyl)benzenemethanol;  (R)-3-Chloro-1-phenyl-1-propanol; 
Molecular FormulaC9H11ClO
Molecular Weight170.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCCl)O
InChIInChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1
InChIKeyJZFUHAGLMZWKTF-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Where to Source (R)-(+)-3-Chloro-1-phenyl-1-propanol CAS 100306-33-0: Key Properties for Antidepressant Intermediate Procurement


(R)-(+)-3-Chloro-1-phenyl-1-propanol (CAS 100306-33-0) is an enantiomerically pure chiral secondary alcohol, recognized primarily as a critical chiral building block in the asymmetric synthesis of blockbuster antidepressants, including fluoxetine, tomoxetine (atomoxetine), and nisoxetine . Characterized by a specific optical rotation of [α]24/D +26° (c = 1 in chloroform) and a melting point of 58-60 °C, its procurement in high enantiomeric excess (ee) is a non-negotiable requirement for the efficient and economical production of single-enantiomer pharmaceuticals .

Why Generic or Racemic 3-Chloro-1-phenyl-1-propanol Cannot Replace (R)-(+)-3-Chloro-1-phenyl-1-propanol (CAS 100306-33-0) in Chiral Synthesis


The substitution of (R)-(+)-3-chloro-1-phenyl-1-propanol with its racemic mixture (CAS 18776-12-0) or the (S)-enantiomer (CAS 100306-34-1) is strictly prohibited in the synthesis of chiral active pharmaceutical ingredients (APIs). Stereochemistry is a primary determinant of drug-target interaction, efficacy, and safety; the wrong enantiomer can be inactive or produce adverse effects [1]. Using a racemic starting material necessitates costly and time-consuming chiral resolution or asymmetric synthesis steps downstream, significantly increasing process mass intensity and reducing overall yield. Therefore, for the direct and cost-effective manufacturing of (R)- or (S)-configured antidepressants, the procurement of the specific, high-purity enantiomer is mandatory [2][3].

Quantitative Differentiation of (R)-(+)-3-Chloro-1-phenyl-1-propanol (CAS 100306-33-0) Versus Racemate and Alternative Synthetic Routes


Enantiomeric Purity: Direct Comparison of Biosynthetic (R)-CPPO vs. Chemical Catalysis and Racemic Mixture

The engineered carbonyl reductase EbSDR8 mutant (G94A/L153I/Y188A/Y202M) produces (R)-CPPO with >99% enantiomeric excess (eep) and 95.5% conversion from 1.0 M 3-chloro-1-phenyl-1-propanone (3-CPP) in a non-aqueous system [1]. This biological route yields a product that is enantiomerically purer than the (R)-CPPO generated by a conventional chiral spiroborate ester catalyst, which achieved 96.3% e.e. and 99.5% purity under optimized conditions (n(3-chloropropiophenone):n(spiroborate ester):n(borane)=1:0.1:0.6, 5-10°C) [2]. The >99% e.e. value from biocatalysis is also significantly superior to the undefined, racemic nature of the commercially available mixture, CAS 18776-12-0, which lacks any enantiomeric purity and would require additional resolution steps [3].

Biocatalysis Chiral Resolution Enantiomeric Excess Pharmaceutical Intermediates

Optical Rotation: Verifiable Specification for Identity and Enantiopurity Confirmation

The specific optical rotation of (R)-(+)-3-Chloro-1-phenyl-1-propanol is a definitive quantitative identifier. A leading supplier specification confirms an [α]24/D +26° (c = 1 in chloroform) with an optical purity ee: 99% (GLC) . Another reputable vendor corroborates this with a range of +23° to +29° (20 °C, 589 nm) (c=1 in Chloroform) . In contrast, the (S)-(-)-enantiomer (CAS 100306-34-1) exhibits a negative rotation of approximately -26° under identical conditions . This clear, opposite, and measurable optical property allows for immediate, non-destructive verification of the correct enantiomer upon receipt, mitigating the risk of costly batch failures due to incorrect material use.

Quality Control Analytical Chemistry Chiral Purity Material Specification

Enzymatic Resolution Efficiency: Kinetically Resolved (R)-CPPO vs. Alternative Synthetic Pathways

A chemoenzymatic strategy utilizing lipase B from Candida antarctica (CALB) achieves a high-yielding kinetic resolution of racemic 3-chloro-1-phenyl-1-propyl butanoate to yield enantiomerically pure (R)- and (S)-3-chloro-1-phenylpropanol [1]. This method provides an efficient and environmentally favorable alternative to traditional stoichiometric resolution or asymmetric hydrogenation. While a separate whole-cell biocatalytic approach using an engineered carbonyl reductase directly reduces the prochiral ketone to (R)-CPPO with >99% ee and 161 g/L productivity [2], the lipase resolution route is particularly valuable for scenarios where both enantiomers are needed or when starting from a racemic feedstock. Both biological methods contrast sharply with a conventional chemical synthesis using a spiroborate ester catalyst, which, despite achieving 96.3% ee, operates under more stringent conditions (5-10°C, specific solvent) and with a stoichiometric borane reductant [3].

Enzymatic Resolution Lipase Catalysis Green Chemistry Process Efficiency

Chromatographic Selectivity: Baseline Separation of (R)-CPPO from Its Enantiomer and Other Phenylpropanols

The chromatographic behavior of 3-chloro-1-phenyl-1-propanol (3CPP) enantiomers has been quantitatively characterized, enabling robust analytical methods for quality control. On a quinidine carbamate-type chiral stationary phase (CSP) under normal-phase HPLC, 3CPP enantiomers exhibit a moderate but reproducible selectivity factor (α) of approximately 1.07-1.09 [1]. This is a lower selectivity compared to simpler analogs like 1-phenylpropanol (1PP) and 2-phenylpropanol (2PP) on the same phase, indicating that the chloroethyl substituent on 3CPP modulates chiral recognition. The adsorption isotherms of the enantiomers on a cellulose tribenzoate CSP have also been precisely modeled using the Langmuir isotherm, enabling accurate prediction of overloaded band profiles for preparative-scale separations [2]. This body of work provides a validated, peer-reviewed analytical foundation for verifying the enantiopurity of (R)-CPPO batches, distinguishing it from the racemate and ensuring compliance with pharmacopeial standards.

Chiral Chromatography Analytical Method Development Enantiomeric Separation Quality Assurance

Evidence-Based Application Scenarios for Procuring (R)-(+)-3-Chloro-1-phenyl-1-propanol (CAS 100306-33-0)


Direct API Synthesis of (R)- and (S)-Tomoxetine (Atomoxetine) and Fluoxetine

For pharmaceutical manufacturers synthesizing tomoxetine (atomoxetine) or fluoxetine, the procurement of (R)-(+)-3-Chloro-1-phenyl-1-propanol (CAS 100306-33-0) is mandatory when the target is the (R)-enantiomer of the final drug [1]. As established, the compound serves as the direct chiral precursor, with its stereochemistry preserved in the final molecule [2]. Using this specific enantiomer eliminates the need for a separate, low-yielding chiral resolution step, thereby streamlining the synthesis, increasing atom economy, and reducing the cost of goods. The high enantiomeric purity (>99% e.e. available from biocatalytic sources) ensures that the final API meets stringent pharmacopeial specifications for chiral purity, a critical requirement for regulatory approval and patient safety [3].

Green Chemistry and Biocatalysis Process Development

Research and development teams focused on green chemistry and sustainable manufacturing processes should prioritize (R)-CPPO as a target molecule for demonstrating the efficiency of engineered biocatalysts. The demonstrated production of enantiopure (R)-CPPO at a high concentration (161 g/L) using a rationally designed carbonyl reductase in a non-aqueous system serves as a benchmark for industrial biotransformations [3]. This evidence supports the feasibility of replacing traditional, hazardous chemical reduction methods (e.g., using borane complexes) with cleaner, enzymatic alternatives, aligning with corporate sustainability goals and reducing the environmental footprint of pharmaceutical manufacturing.

Analytical Method Development and Validation for Chiral Purity

Quality control and analytical development laboratories require (R)-(+)-3-Chloro-1-phenyl-1-propanol of certified high purity as a reference standard. The established chromatographic selectivity (α ≈ 1.07-1.09) on a quinidine carbamate CSP and the well-modeled adsorption behavior on cellulose tribenzoate provide a foundational data set for developing and validating a robust, stability-indicating chiral HPLC method [4][5]. This method is essential for the batch release testing of both the intermediate (R)-CPPO and the final antidepressant APIs, ensuring that enantiomeric purity specifications are consistently met throughout the manufacturing process and product shelf life.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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